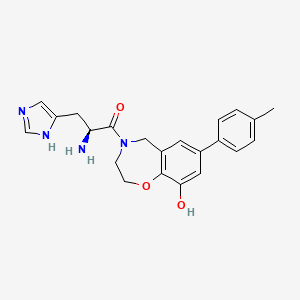![molecular formula C13H14N2O4S B5942239 2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine](/img/structure/B5942239.png)
2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine is an organic compound with the molecular formula C12H14N2O4S. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. This compound is known for its applications in various fields, including chemistry, biology, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylthio-4,6-dimethoxypyrimidine.
Coupling Reaction: The 2-methylsulfonyl-4,6-dimethoxypyrimidine is then subjected to a coupling reaction with 4-bromobenzene under Suzuki-Miyaura coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Agriculture: Used as an intermediate in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-4,6-dimethoxypyrimidine: A closely related compound with similar chemical properties.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Another similar compound used in various chemical reactions.
Uniqueness
2,4-Dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-dimethoxy-6-(4-methylsulfonylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-12-8-11(14-13(15-12)19-2)9-4-6-10(7-5-9)20(3,16)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLVPAJRQULUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-5-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942156.png)
![1-(4-fluorobenzyl)-5-[3-(trifluoromethyl)pyridin-2-yl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5942164.png)
![3-{2-[4-(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5942166.png)

![2-(3-phenylpyrrolidin-1-yl)-N-[trans-4-(4H-1,2,4-triazol-4-yl)cyclohexyl]acetamide](/img/structure/B5942183.png)
![1-[1-(2-amino-6-methylpyrimidin-4-yl)piperidin-3-yl]-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5942191.png)
![3-methyl-5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5942197.png)
![2-ethyl-4-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B5942212.png)
![4-ethyl-5-{1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942217.png)
![(1S*,6R*)-9-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5942222.png)
![(4S)-4-amino-N,N-diethyl-1-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-L-prolinamide](/img/structure/B5942225.png)

![4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5942257.png)

